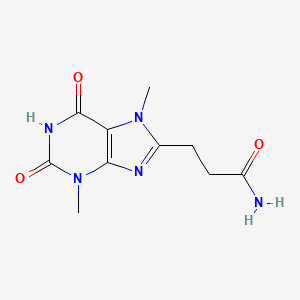
alpha-Campholene acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of a single ring in its isoprene chain . It is a naturally occurring compound found in various essential oils and is known for its distinctive aroma.
Méthodes De Préparation
Alpha-Campholene acetate can be synthesized through the isomerization of alpha-pinene oxide. This process involves the use of titanosilicate catalysts, such as Ti-MWW, which facilitate the conversion of alpha-pinene oxide to campholenic aldehyde, a precursor to this compound . The reaction is typically carried out in solvents like toluene at elevated temperatures (around 70°C) to achieve high selectivity and conversion rates .
Analyse Des Réactions Chimiques
Alpha-Campholene acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding aldehyde or acid.
Reduction: Reduction reactions can yield alcohol derivatives of this compound.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Alpha-Campholene acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fine chemicals and fragrances.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of perfumes, flavors, and other aromatic products
Mécanisme D'action
The mechanism of action of alpha-Campholene acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .
Comparaison Avec Des Composés Similaires
Alpha-Campholene acetate is unique among monocyclic monoterpenoids due to its specific structure and properties. Similar compounds include:
Alpha-Campholenal: Another monocyclic monoterpenoid with similar chemical properties.
Alpha-Campholene alcohol: An alcohol derivative of this compound.
Gamma-Campholene aldehyde: A related compound with a different ring structure
These compounds share some chemical characteristics but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
52486-39-2 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl acetate |
InChI |
InChI=1S/C12H20O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h5,11H,6-8H2,1-4H3 |
Clé InChI |
HBRWKAJTMKFEQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C1(C)C)CCOC(=O)C |
Densité |
0.943-0.949 |
Description physique |
Clear liquid; sweet woody odour with ionone nuance |
Solubilité |
Insoluble in water and fat Miscible at room temperature (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


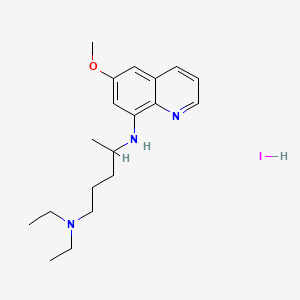
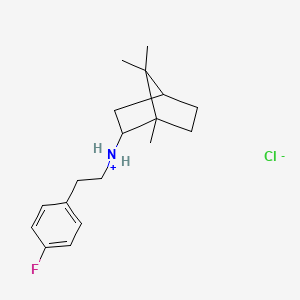
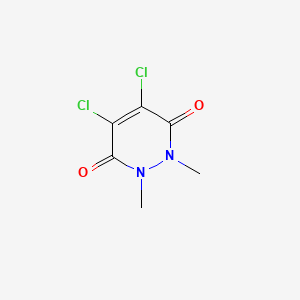
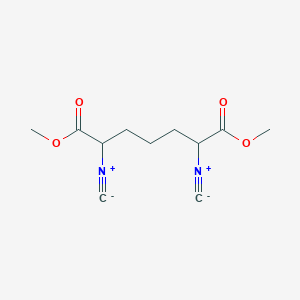
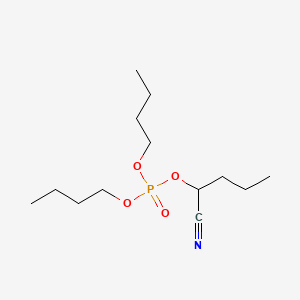
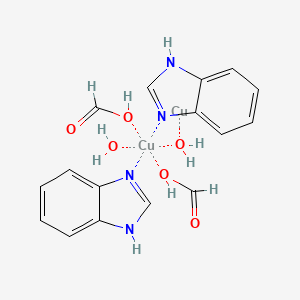
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)

![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

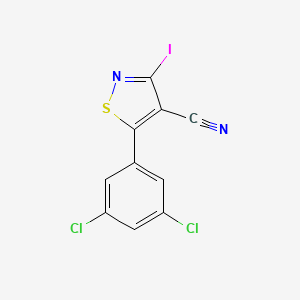
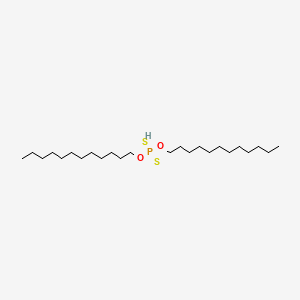
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
